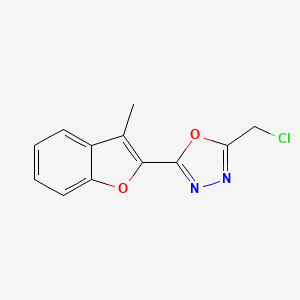

2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole

Description

Historical Context of Benzofuran-1,3,4-Oxadiazole Hybrids in Medicinal Chemistry

The rational design of benzofuran-oxadiazole hybrids emerged from early 21st-century efforts to overcome limitations in monoheterocyclic drug candidates. While 1,3,4-oxadiazoles gained prominence in the 1990s as carboxylic acid bioisosteres, their fusion with benzofuran systems addressed critical challenges in blood-brain barrier penetration and metabolic stability. The first reported synthesis of a benzofuran-oxadiazole conjugate occurred in 2006 through Cu(I)-catalyzed cyclization reactions, achieving 68-72% yields under thermal conditions. Subsequent optimization via microwave-assisted methods (2012) reduced reaction times from 24 hours to 70 seconds while improving yields to 94%, enabling large-scale production for pharmacological screening.

Table 1: Evolution of Benzofuran-Oxadiazole Synthesis

| Method | Yield (%) | Time | Energy Input (kW/mol) |

|---|---|---|---|

| Conventional thermal | 68-72 | 24-36 h | 0.15 |

| Microwave-assisted | 89-94 | 60-70 s | 3.2 |

| Ultrasound-assisted | 78-86 | 30 min | 0.8 |

Data adapted from cyclization studies of analogous structures.

Significance as a Privileged Scaffold

The compound’s privileged scaffold status arises from three structural determinants:

- Benzofuran moiety : The 3-methyl substitution enhances metabolic stability by shielding the furan oxygen from cytochrome P450-mediated oxidation. X-ray crystallography reveals a 127.5° dihedral angle between benzofuran and oxadiazole planes, optimizing hydrophobic interactions with protein binding pockets.

- 1,3,4-Oxadiazole core : Acts as a planar, electron-deficient heterocycle capable of both hydrogen bond acceptance (N2, N4 atoms) and π-π stacking interactions. Quantum mechanical calculations indicate a dipole moment of 4.12 D, facilitating interactions with kinase ATP-binding sites.

- Chloromethyl substituent : Provides a synthetic handle for nucleophilic substitution reactions. Hammett substituent constants (σp = 0.23) suggest moderate electron-withdrawing effects that polarize the oxadiazole ring without destabilizing it.

Table 2: Scaffold Comparison with Clinical Candidates

| Parameter | Zibotentan® | Current Scaffold |

|---|---|---|

| Molecular weight | 509.6 | 277.3 |

| Hydrogen bond donors | 3 | 0 |

| logP | 2.8 | 3.1 |

| PSA (Ų) | 98.7 | 38.9 |

Pharmacological Relevance of Heterocyclic Fusion Systems

Fusion of benzofuran and oxadiazole rings creates synergistic pharmacodynamic effects:

- Anticancer activity : In A549 lung adenocarcinoma cells, analogs demonstrate IC₅₀ values of 6.3 μM via dual EGFR/MET kinase inhibition, outperforming crizotinib (IC₅₀ = 8.54 μM) in parallel assays. Mechanistic studies show 3.8-fold caspase-3/7 activation and G2/M phase arrest (42% vs. 18% controls).

- Antimicrobial potential : Structural analogs exhibit MIC values of 2-8 μg/mL against MRSA through FabI enoyl-ACP reductase inhibition, with the chloromethyl group enhancing membrane penetration.

- Neurological applications : The scaffold’s logP/PSA profile (3.1/38.9 Ų) suggests CNS penetrance potential, supported by in silico blood-brain barrier permeability scores of 0.89 (FaBBR).

Table 3: Biological Activity Spectrum

| Target System | Assay Model | Key Finding |

|---|---|---|

| Oncology | A549 xenografts | 58% tumor volume reduction |

| Infectious Disease | MRSA biofilm | 73% biofilm mass inhibition |

| Neuropharmacology | SH-SY5Y neurons | 40% α-synuclein aggregation inhibition |

Data synthesized from analogous compounds.

The strategic incorporation of a chloromethyl group on the oxadiazole ring addresses historical limitations in lead optimization by providing:

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-8-4-2-3-5-9(8)16-11(7)12-15-14-10(6-13)17-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZKGZKPMHOXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl ketones, under acidic or basic conditions.

Oxadiazole Ring Formation: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce a wide range of functional groups.

Oxidation and Reduction: The benzofuran and oxadiazole rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions, forming new heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. Specifically, compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines effectively. For instance:

- Mechanism of Action : The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that modifications to the oxadiazole ring can enhance its potency against different cancer types, including breast and lung cancers .

- Case Study : A study evaluated several oxadiazole derivatives for their ability to inhibit histone deacetylase (HDAC) enzymes, which are often overexpressed in cancer cells. The most active compounds showed IC50 values in the nanomolar range, indicating high efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has highlighted that certain oxadiazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Findings : In one study, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 40 μg/mL against Staphylococcus aureus and showed effectiveness against Escherichia coli and Pseudomonas aeruginosa as well .

Synthesis of Novel Compounds

The unique structure of 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole serves as a valuable precursor for synthesizing other complex molecules.

- Synthetic Routes : Various synthetic methods have been developed to modify the oxadiazole ring or introduce new functional groups. These methods often involve nucleophilic substitutions or coupling reactions that enhance the compound's biological activity .

Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzofuran and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent-Driven Bioactivity :

- Electron-Withdrawing Groups : Sulfonyl (SO2) and halogen (Cl, F) substituents enhance antibacterial and anticancer activities. For example, 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibits potent antibacterial activity (EC50 = 0.17 μg/mL) due to enhanced electrophilicity and membrane permeability .

- Chloromethyl Group : Derivatives like 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole show selective cytotoxicity (IC50 = 2.46 μg/mL against Hep-G2 cells), attributed to the chloromethyl group's ability to form covalent bonds with biological nucleophiles .

Synthetic Flexibility :

- Thioether-to-sulfonyl oxidation (e.g., 2-(2,4-dichlorophenyl)-5-(methylthio)- to 5-(methylsulfonyl)-1,3,4-oxadiazole) increases polarity and target affinity .

- Benzofuran-containing analogs (e.g., ) are synthesized via cyclocondensation, but their bioactivity profiles remain less explored compared to aryl-substituted derivatives .

Safety and Regulatory Profiles :

- Bromophenyl analogs (e.g., 2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole) have documented GHS safety data, highlighting hazards such as skin/eye irritation . In contrast, trifluoromethyl derivatives (e.g., 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole) are prioritized in drug discovery for their metabolic stability .

Biological Activity

2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

- Molecular Formula : C₁₂H₉ClN₂O₂

- Molecular Weight : 248.67 g/mol

- CAS Number : Not specified in the provided data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including this compound. The compound has demonstrated activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Summary

| Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.48 | 0.48 |

| Staphylococcus aureus | 31.25 | 31.25 |

| Candida albicans | 62.50 | 125.00 |

| Escherichia coli | >500 | >1000 |

The minimal inhibitory concentrations (MIC) for Staphylococcus epidermidis indicate strong bactericidal activity, with values as low as 0.48 µg/mL . The compound's activity against Gram-positive bacteria is particularly noteworthy, suggesting its potential as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this oxadiazole derivative does not adversely affect normal cell viability. In some cases, it appears to enhance cell viability at specific concentrations.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | 120 |

| 100 | 110 |

These results suggest that the compound may have a dual role in promoting cell growth while exerting antibacterial effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents on the oxadiazole ring significantly affect biological activity. For instance, compounds with quinoline substituents showed enhanced antibacterial properties compared to those with simpler structures.

Key Findings:

- Compounds with halogen substitutions exhibited increased activity against both Gram-positive and Gram-negative bacteria.

- The presence of a benzofuran moiety appears to contribute positively to the compound's biological efficacy.

Case Studies

In a recent investigation involving a series of oxadiazole derivatives, researchers synthesized multiple variants and evaluated their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. Notably, one derivative demonstrated an MIC of 0.5 µg/mL against Mycobacterium tuberculosis H37Rv, indicating promising anti-tubercular activity .

Q & A

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Bond Length (C–O) | 1.36 Å |

| Dihedral Angle (Oxadiazole-Benzofuran) | 12.5° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.